2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride
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Overview
Description
2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group attached to a diazirine ring, which is further connected to a piperidine ring. This compound is often used in scientific research due to its ability to form reactive intermediates upon exposure to light, making it useful in photoaffinity labeling and other photochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride typically involves the reaction of 3-(trifluoromethyl)diazirine with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride undergoes various chemical reactions, including:
Photolysis: Upon exposure to UV light, the diazirine ring undergoes photolysis, generating reactive carbene intermediates.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Photolysis: UV light (365 nm) is commonly used to induce photolysis of the diazirine ring.
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols, often in the presence of a base or catalyst.
Major Products Formed
Scientific Research Applications
2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride involves the generation of reactive carbene intermediates upon exposure to UV light. These intermediates can form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding sites . The molecular targets and pathways involved depend on the specific application and the molecules being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
- 2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride
Uniqueness
2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride is unique due to its combination of a trifluoromethyl group, diazirine ring, and piperidine ring. This structure provides distinct photochemical properties, making it particularly useful in photoaffinity labeling and other photochemical applications . Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6(12-13-6)5-3-1-2-4-11-5;/h5,11H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWHDWFZLHJCEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2(N=N2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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